(2E)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one
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Overview
Description
(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE has potential as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(4-METHOXY-PHENYL)-2-PROPEN-1-ONE
- 1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3-METHOXY-PHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both a pyrazole ring and a propenone moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from similar compounds.
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
(E)-1-(1-ethyl-5-methylpyrazol-4-yl)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H22N4O2/c1-4-24-15(2)18(13-22-24)19(25)8-6-16-7-9-20(26-3)17(12-16)14-23-11-5-10-21-23/h5-13H,4,14H2,1-3H3/b8-6+ |
InChI Key |
QOXSKOBXMUSQJT-SOFGYWHQSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C=CC=N3)C |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=CC=N3)C |
Origin of Product |
United States |
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